phenacyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate
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Overview
Description
Phenacyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a phenacyl group, a methoxy group, a morpholinyl group, and a sulfonylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenacyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate typically involves multistep organic reactions. One common method involves the reaction of phenacyl bromide with 4-methoxybenzoic acid in the presence of a base to form the phenacyl ester. This intermediate is then reacted with morpholine and a sulfonylating agent, such as sulfonyl chloride, under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenacyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenacyl or sulfonyl derivatives.
Scientific Research Applications
Phenacyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of phenacyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate involves its interaction with specific molecular targets. The phenacyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The sulfonyl group can enhance the compound’s binding affinity to its targets, while the morpholinyl group can modulate its solubility and bioavailability. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Phenacyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate can be compared with other similar compounds, such as:
Phenacyl bromide: A simpler analog used as an intermediate in organic synthesis.
4-methoxybenzoic acid: A precursor in the synthesis of various esters and amides.
Morpholine: A versatile building block in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
Molecular Formula |
C20H21NO7S |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
phenacyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate |
InChI |
InChI=1S/C20H21NO7S/c1-26-18-8-7-16(13-19(18)29(24,25)21-9-11-27-12-10-21)20(23)28-14-17(22)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
MHCZIQNTXMSDIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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